7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the hydroxyphenoxypropyl group: This step involves the reaction of the purine core with 3-methylphenol and an appropriate alkylating agent under basic conditions.
Attachment of the pyrrolidinyl group: This is typically done through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups in the purine core can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- **7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- **7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PYRROLIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-13-6-5-7-15(10-13)29-12-14(26)11-25-16-17(23(2)20(28)22-18(16)27)21-19(25)24-8-3-4-9-24/h5-7,10,14,26H,3-4,8-9,11-12H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFQVVOMHPLYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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